molecular formula C9H10N2O2 B136598 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 141068-81-7

7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B136598
M. Wt: 178.19 g/mol
InChI Key: JVYJTIARQJQCKK-UHFFFAOYSA-N
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Patent
US07141588B2

Procedure details

To a stirred suspension of 4-methyl-7-nitro-2H-1,4-benzoxazin-3-one (DE 19802239, 2.43 g, 11.67 mmol) in EtOH (20 mL) and water (10 mL) is added ammonium chloride (6.25 g, 116.70 mmol). To this mixture is added iron (1.95 g, 35.00 mmol) in 3 equal portions. The resulting mixture is heated to 80° C. for 2 h at which time the reaction is cooled to room temperature followed by addition of CH2Cl2 (100 mL). The resulting mixture is filtered through celite and the filtrate is further diluted with water (100 mL). The organic layer is separated followed by further extraction of the aqueous phase with CH2Cl2 (3×50 mL). The organic phases are combined, dried over Na2SO4 and concentrated under reduced pressure, and the product is purified by silica gel column chromatography (EtOAc) to give the title compound in quantitative yield, MS m/z 179.1 (M+H)+.
Quantity
2.43 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6.25 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.95 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:7]2[CH:8]=[CH:9][C:10]([N+:12]([O-])=O)=[CH:11][C:6]=2[O:5][CH2:4][C:3]1=[O:15].[Cl-].[NH4+].C(Cl)Cl>CCO.O.[Fe]>[CH3:1][N:2]1[C:7]2[CH:8]=[CH:9][C:10]([NH2:12])=[CH:11][C:6]=2[O:5][CH2:4][C:3]1=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
2.43 g
Type
reactant
Smiles
CN1C(COC2=C1C=CC(=C2)[N+](=O)[O-])=O
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6.25 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)Cl
Step Four
Name
Quantity
1.95 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The resulting mixture is filtered through celite
ADDITION
Type
ADDITION
Details
the filtrate is further diluted with water (100 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
EXTRACTION
Type
EXTRACTION
Details
followed by further extraction of the aqueous phase with CH2Cl2 (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the product is purified by silica gel column chromatography (EtOAc)

Outcomes

Product
Name
Type
product
Smiles
CN1C(COC2=C1C=CC(=C2)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.